Methyl 2-bromo-5-methoxybenzoate
Overview
Description
Methyl 2-bromo-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by a methoxy group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Methyl 2-bromo-5-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of materials with specific properties, such as polymers and coatings.
Safety and Hazards
“Methyl 2-bromo-5-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It has a signal word “Danger” and the hazard statements include “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . The safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Methyl 2-bromo-5-methoxybenzoate primarily targets the respiratory system . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Mode of Action
It is known to cause irritation to the skin and eyes, and toxicity to the respiratory system upon single exposure .
Biochemical Pathways
this compound is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds . It is used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to avoid contact with strong oxidizing agents and to store the compound in a cool and dark place, protected from direct light .
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-5-methoxybenzoate is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds . It is used in the synthesis of benzylisothioureas, which are potent inhibitors of the divalent metal transporter 1 (DMT1)
Temporal Effects in Laboratory Settings
This compound is not likely mobile in the environment due to its low water solubility
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-bromo-5-methoxybenzyl alcohol.
Oxidation: Formation of 2-bromo-5-methoxybenzoic acid.
Comparison with Similar Compounds
- Methyl 2-bromo-4-methoxybenzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-formylbenzoate
- Methyl 2,4-dibromobenzoate
Uniqueness: Methyl 2-bromo-5-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in synthetic chemistry and various applications .
Properties
IUPAC Name |
methyl 2-bromo-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQLDFCPNVQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380271 | |
Record name | Methyl 2-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-36-3 | |
Record name | Methyl 2-bromo-5-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35450-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-bromo-5-methoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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